1-(1H-indol-7-yl)ethanone
Overview
Description
“1-(1H-indol-7-yl)ethanone” is also known as "Ethanone, 1-(1H-indol-7-yl)- (9CI)" . It is a compound with the molecular formula C10H9NO and a molecular weight of 159.18 .
Synthesis Analysis
The synthesis of indole derivatives, including “1-(1H-indol-7-yl)ethanone”, often involves the condensation of specific precursors . For instance, the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid can yield new indole derivatives .
Molecular Structure Analysis
The molecular structure of “1-(1H-indol-7-yl)ethanone” consists of a ten-membered ring system with a ketone functional group . The average mass of the molecule is 159.185 Da, and the monoisotopic mass is 159.068420 Da .
Chemical Reactions Analysis
Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, exhibit wide-ranging biological activity . They are often involved in various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
“1-(1H-indol-7-yl)ethanone” has a melting point of 65-66 °C and a boiling point of 155 °C at a pressure of 2 Torr . The compound has a predicted density of 1.193±0.06 g/cm3 .
Scientific Research Applications
Antimicrobial and Antifungal Activities
- A series of novel 1H-Indole derivatives, including the title compound, demonstrated significant antimicrobial and antifungal effects. These derivatives were effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, showcasing their potential in addressing antibiotic resistance challenges (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Applications
- Another study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives with the aim to evaluate their anti-inflammatory activity. These compounds showed promising results in reducing inflammation in animal models, suggesting their potential use in developing new anti-inflammatory medications (Current Drug Discovery Technologies, 2022).
COX-2 Inhibition and Analgesic Effects
- Research focused on synthesizing novel 1-(1H-indol-1-yl)ethanone compounds for nonsteroidal anti-inflammatory drug (NSAID) development. These compounds were evaluated for their computational effects on the COX-2 enzyme and tested for in vivo analgesic and anti-inflammatory activity. One derivative, in particular, showed strong anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these derivatives (Letters in Drug Design & Discovery, 2022).
Antioxidant and Antimicrobial Properties
- Novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives were synthesized and shown to possess excellent antioxidant and antimicrobial activities. These compounds were compared favorably to standard drugs, underscoring their potential as dual-function agents for medical applications (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Synthesis and Characterization
- The synthesis and structural evaluation of various indole derivatives, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives, have been reported. These studies provide valuable insights into the chemical properties and potential applications of these compounds in developing new therapeutic agents (Acta Chimica Slovenica, 2016).
Future Directions
Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, continue to attract attention from the international chemical community due to their wide-ranging biological activity . New methodologies for the construction of this heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible .
properties
IUPAC Name |
1-(1H-indol-7-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCCDMOVSQLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548957 | |
Record name | 1-(1H-Indol-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-7-yl)ethanone | |
CAS RN |
104019-20-7 | |
Record name | 1-(1H-Indol-7-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indol-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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